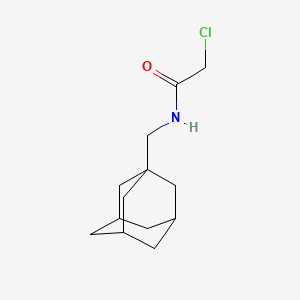

N-(1-adamantylmethyl)-2-chloroacetamide

描述

N-(1-adamantylmethyl)-2-chloroacetamide is a chemical compound that features an adamantane moiety, which is a polycyclic hydrocarbon known for its stability and rigidity The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its unique properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide typically involves the reaction of 1-adamantylmethylamine with 2-chloroacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

- Dissolve 1-adamantylmethylamine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

- Stir the reaction mixture for several hours to ensure complete reaction.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Types of Reactions

N-(1-adamantylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chloroacetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The adamantylmethyl group can undergo oxidation to form adamantylmethyl alcohol or further oxidation to adamantylmethyl ketone. Reduction reactions can convert the ketone back to the alcohol or the original adamantylmethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thiolamides, or ethers.

Hydrolysis: Formation of 1-adamantylmethylamine and 2-chloroacetic acid.

Oxidation: Formation of adamantylmethyl alcohol or adamantylmethyl ketone.

Reduction: Formation of adamantylmethyl alcohol from the ketone.

科学研究应用

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that N-(1-adamantylmethyl)-2-chloroacetamide exhibits antiviral properties. A study demonstrated its efficacy against certain viral strains, suggesting its potential as a therapeutic agent in antiviral drug formulations. The mechanism of action appears to involve interference with viral replication processes, although detailed pathways remain to be fully elucidated .

2. Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that this compound can inhibit the proliferation of specific cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. Further research is required to confirm these effects and explore the underlying molecular pathways .

Material Science Applications

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique structure allows for improved thermal stability and mechanical strength in polymer composites. Studies indicate that polymers modified with this compound exhibit better performance characteristics compared to unmodified counterparts .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its application could lead to the development of more durable and effective products for industrial use .

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the antiviral activity of this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential use as an antiviral agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The findings showed that treatment led to reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer drug candidate .

作用机制

The mechanism of action of N-(1-adamantylmethyl)-2-chloroacetamide is largely dependent on its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, facilitating their interaction with lipid membranes and potentially disrupting membrane-associated processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

N-(1-adamantylmethyl)-2-chloroacetamide can be compared with other adamantane derivatives such as:

Amantadine: Known for its antiviral activity against influenza A virus.

Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.

生物活性

N-(1-Adamantylmethyl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, synthesis, and biological implications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantyl group attached to a chloroacetamide moiety. The adamantyl group contributes to the lipophilicity of the molecule, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 215.69 g/mol.

Antimicrobial Activity

Research indicates that compounds within the chloroacetamide class, including this compound, exhibit significant antimicrobial properties. A study screening various N-(substituted phenyl)-2-chloroacetamides found that these compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes due to their lipophilic nature.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is significantly influenced by their chemical structure. For instance, variations in substituents on the phenyl ring can alter antimicrobial efficacy. Research utilizing quantitative structure-activity relationship (QSAR) models has indicated that lipophilicity and the position of substituents are critical factors determining the biological activity of these compounds .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the broader category of chloroacetamides, providing insights into their pharmacological potential:

- Study on Antimicrobial Effects : A comprehensive screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted their effectiveness against various pathogens, emphasizing the need for further exploration into specific derivatives like this compound .

- Pharmacological Profiling : In a study assessing multiple fractions from medicinal plants, similar compounds were noted for their analgesic and anti-inflammatory activities, reinforcing the therapeutic potential of chloroacetamides .

属性

IUPAC Name |

N-(1-adamantylmethyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXOTENDXREYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368459 | |

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81099-48-1 | |

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。